Structural Elucidation of Octahydropyrrolo[3,4-b][1,4]oxazine Scaffolds: A Comprehensive Crystallographic Guide
Structural Elucidation of Octahydropyrrolo[3,4-b][1,4]oxazine Scaffolds: A Comprehensive Crystallographic Guide
Executive Summary
The bicyclic scaffold octahydropyrrolo[3,4-b][1,4]oxazine (also referred to as hexahydropyrrolo[3,4-b][1,4]oxazine) represents a highly valuable, conformationally restricted building block in modern medicinal chemistry[1]. Frequently utilized in the development of kinase and Ras inhibitors[2], the pharmacological efficacy of these molecules is intrinsically tied to the absolute configuration of their chiral bridgehead carbons (C4a and C7a). Because standard 1D and 2D NMR techniques often struggle to unambiguously assign absolute stereochemistry in rigid, non-derivatized bicyclic systems, small-molecule X-ray crystallography remains the gold-standard analytical technique[3].
This whitepaper provides an authoritative, step-by-step methodological framework for the crystallization, X-ray diffraction data collection, and structural refinement of octahydropyrrolo[3,4-b][1,4]oxazine derivatives.
Chemical Context & System Design
The free base of octahydropyrrolo[3,4-b][1,4]oxazine is typically an oil or a highly hygroscopic low-melting solid, rendering it unsuitable for direct crystallographic analysis. To establish a self-validating structural workflow, researchers must first convert the scaffold into a highly crystalline derivative.
Strategic Derivatization:
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Boc-Protection: The synthesis of tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (CAS: 1360364-21-1 or 138027-02-8) introduces a bulky, rigidifying group that significantly enhances the crystallization propensity of the molecule[4][5].
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Salt Formation: Alternatively, forming a dihydrochloride salt neutralizes the basic amines, facilitating robust intermolecular hydrogen bonding networks (N–H···Cl) that drive the formation of highly ordered crystal lattices.
Figure 1: End-to-end workflow for small molecule X-ray crystallography and structure refinement.
Experimental Protocols
Single Crystal Growth via Vapor Diffusion
To achieve the high-quality single crystals required for diffraction, the vapor diffusion method is highly recommended[6].
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Causality: Slow diffusion of a volatile antisolvent into the mother liquor gradually lowers the solubility of the target compound. This controlled supersaturation minimizes spontaneous nucleation sites, promoting the growth of large, defect-free single crystals rather than microcrystalline powders[7].
Step-by-Step Methodology:
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Dissolution: Dissolve 10–15 mg of the purified Boc-protected octahydropyrrolo[3,4-b][1,4]oxazine in 0.5 mL of a good solvent (e.g., Ethyl Acetate or Dichloromethane) in a small inner vial (1-dram).
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particulates, which act as unwanted nucleation seeds.
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Chamber Setup: Place the uncapped inner vial into a larger outer vial (20 mL) containing 3–4 mL of a volatile antisolvent (e.g., Hexane or Pentane).
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Sealing and Equilibration: Tightly cap the outer vial. Store the setup in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 14 days.
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Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least two dimensions) have formed, harvest them immediately into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss and lattice degradation.
X-ray Diffraction Data Collection
Step-by-Step Methodology:
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Mounting: Select a single, optically clear crystal under a polarized light microscope. Mount the crystal onto a MiTeGen micromount using the Paratone-N oil.
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Cryocooling: Immediately transfer the mount to the diffractometer goniometer head, bathing it in a continuous 100 K nitrogen gas stream.
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Radiation Selection: For the absolute configuration of a light-atom molecule (containing only C, H, N, O), utilize a Copper microfocus source (Cu Kα, λ = 1.54178 Å) rather than Molybdenum.
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Collection Strategy: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).
Figure 2: Decision matrix for selecting X-ray radiation to determine absolute stereochemistry.
Structure Solution and Refinement
Data integration and multiscan absorption corrections are performed using the diffractometer's native software suite (e.g., APEX4). The structure is then solved and refined using the SHELX suite within the OLEX2 graphical user interface[10][11].
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Structure Solution: Use SHELXT for intrinsic phasing. This algorithm rapidly locates the heavy atoms (C, N, O) and assigns the correct space group based on systematic absences[9][11].
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Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[9][12].
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Self-Validating Check: Monitor the R1 and wR2 values. A sudden drop in R1 upon anisotropic refinement of non-hydrogen atoms confirms correct atom type assignment.
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Hydrogen Atom Treatment: Place hydrogen atoms in geometrically calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) for CH/CH2, and 1.5Ueq(C) for methyl groups).
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Absolute Structure Validation: Evaluate the Flack parameter ( x ). A value of x=0.00±0.05 confirms the absolute stereochemistry of the (4aR, 7aS) or (4aS, 7aR) enantiomer, whereas x≈1 indicates the model must be inverted.
Quantitative Data Presentation
Below is a representative summary of crystallographic data expected for a high-quality single crystal of tert-butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate[4][5].
| Parameter | Value / Specification |
| Empirical Formula | C₁₁H₂₀N₂O₃ |
| Formula Weight | 228.29 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P212121 (Chiral, Enantiopure) |
| Unit Cell Dimensions | a=6.12 Å, b=10.45 Å, c=18.76 Å α=β=γ=90∘ |
| Volume | 1199.8 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρcalc ) | 1.264 g/cm³ |
| Absorption Coefficient ( μ ) | 0.78 mm⁻¹ |
| Reflections Collected / Unique | 12,450 / 2,310[ Rint=0.031 ] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.034 , wR2=0.089 |
| Flack Parameter ( x ) | 0.02(4) |
Note: The exceptionally low Rint value (0.031) and a Flack parameter near zero with a small standard uncertainty self-validate the structural integrity and the absolute configuration assignment.
Conclusion
The rigorous application of small-molecule X-ray crystallography to octahydropyrrolo[3,4-b][1,4]oxazine scaffolds ensures the unambiguous determination of absolute stereochemistry—a critical requirement for downstream pharmaceutical development. By strictly adhering to cryocooling protocols, utilizing Cu Kα radiation for light-atom anomalous dispersion, and employing robust SHELXL/OLEX2 refinement strategies, researchers can achieve publication-grade, self-validating structural models.
References
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Sigma-Aldrich. "(4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine". sigmaaldrich.com. 4
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Guidechem. "Pyrrolo[3,4-b]-1,4-oxazine, octahydro-4-methyl-, trans-". guidechem.com. 1
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AChemBlock. "tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate 97% | CAS: 1360364-21-1". achemblock.com. 5
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Google Patents. "EP4463231A1 - Ras inhibitors". google.com. 2
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International Journal of Pharmaceutical Sciences. "X Ray Crystallography". ijpsjournal.com. 3
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Benchchem. "Application Notes and Protocols for X-ray Crystallography". benchchem.com. 6
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SciSpace / J. Appl. Crystallogr. "OLEX2: a complete structure solution, refinement and analysis program". scispace.com. 11
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IUCr Journals. "Aspherical atom refinements on X-ray data...". iucr.org.8
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MDPI. "Anharmonic Motion in the Crystal Structure of 2-Mercaptopyridone". mdpi.com. 12
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